4,5,6-Trichloro-2-methylpyrimidine

Overview

Description

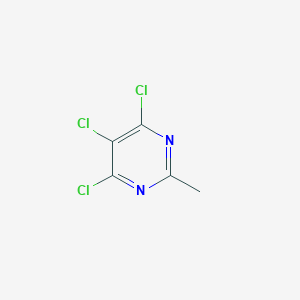

4,5,6-Trichloro-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol . It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms at positions 4, 5, and 6, and a methyl group at position 2. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloro-2-methylpyrimidine typically involves the chlorination of 2-methylpyrimidine. One common method includes the chlorination of 3-dimethylaminopropionitrile with chlorine gas under UV light irradiation at temperatures ranging from 180 to 220°C . Another method involves the chlorination of the hydrochloride of 3-dimethylaminopropionitrile at a lower temperature of 120 to 130°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves controlled chlorination reactions, often using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trichloro-2-methylpyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and

Biological Activity

4,5,6-Trichloro-2-methylpyrimidine (TCMP) is a chlorinated pyrimidine derivative that has garnered attention for its diverse biological activities. This article delves into the compound's antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features three chlorine atoms at the 4, 5, and 6 positions of the pyrimidine ring, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

TCMP has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Exhibited notable susceptibility to TCMP with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

- Escherichia coli : Similar susceptibility patterns were observed, indicating broad-spectrum efficacy.

A comparative study highlighted that TCMP derivatives with additional substituents on the pyrimidine ring often displayed enhanced antimicrobial activity due to improved interaction with bacterial enzymes involved in cell wall synthesis .

Anticancer Activity

Research has also explored the anticancer potential of TCMP. It has been identified as an inhibitor of specific cancer cell lines, particularly those associated with solid tumors:

- Mechanism of Action : TCMP appears to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells. This is achieved through the inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA replication .

- Case Studies : In vitro studies demonstrated that TCMP derivatives showed cytotoxic effects on various cancer cell lines including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM depending on the specific cell line tested .

Structure-Activity Relationships (SAR)

The biological activity of TCMP is significantly influenced by its chemical structure. Modifications at various positions on the pyrimidine ring can enhance or diminish its efficacy:

- Chlorination : The presence of chlorine atoms at positions 4, 5, and 6 increases lipophilicity, facilitating better membrane penetration and bioavailability.

- Substituent Effects : Additional functional groups such as methoxy or nitro groups at position 2 have been shown to enhance both antimicrobial and anticancer activities due to improved binding affinity to target enzymes .

The mechanisms underlying the biological activities of TCMP involve several pathways:

- Enzyme Inhibition : TCMP inhibits key enzymes involved in nucleotide synthesis, disrupting DNA replication in both microbial and cancer cells.

- Cell Membrane Disruption : The lipophilic nature of TCMP allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, TCMP triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

4,5,6-Trichloro-2-methylpyrimidine has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

| Compound | Pathogen | Activity | Reference |

|---|---|---|---|

| This compound | E. coli | Inhibitory | |

| This compound | S. aureus | Inhibitory |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, suggesting its role as a lead compound in the development of new anticancer therapies.

Agricultural Applications

Pesticide Development

The compound is also utilized in the synthesis of agrochemicals. Its derivatives are being explored for their efficacy as pesticides due to their ability to inhibit specific biological pathways in pests.

| Pesticide Type | Target Organism | Efficacy | Reference |

|---|---|---|---|

| Herbicide | Weeds | Effective | |

| Insecticide | Aphids | Effective |

Synthesis and Industrial Applications

The preparation methods for this compound have been optimized to enhance yield and reduce environmental impact. A notable method involves using phosphorus oxychloride and barbituric acid as starting materials.

Synthesis Methodology

The synthesis process can be summarized as follows:

- Mix barbituric acid with phosphorus oxychloride.

- Add a deacidifying agent (e.g., N,N-dimethylformamide).

- Conduct a reflux reaction at 105-115 °C for several hours.

- Extract the target product using an appropriate solvent (e.g., ether).

This method yields high purity (>99%) and is suitable for industrial-scale production due to its efficiency and reduced waste generation .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of this compound were tested against multiple human cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity and induced apoptosis in cancer cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4,5,6-Trichloro-2-methylpyrimidine with high yield and purity?

- Methodological Answer : The synthesis typically involves stepwise chlorination of 2-methylpyrimidine precursors. For analogous compounds like 4,6-dichloro-2-methylpyrimidine, chlorination using phosphorus oxychloride (POCl₃) under reflux with catalytic dimethylformamide (DMF) achieves high yields . To optimize for trichlorination:

- Use excess POCl₃ (3–5 equivalents) at 110–120°C for 6–8 hours.

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to avoid over-chlorination.

- Purify via recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) reveals methyl protons (δ ~2.5 ppm) and pyrimidine ring protons (δ ~8.5–9.0 ppm). ¹³C NMR confirms chlorine substitution patterns via deshielding effects .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine atoms.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol/water mixtures and analyze diffraction patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Management : Segregate halogenated waste in labeled containers. Collaborate with certified waste disposal services to prevent environmental contamination .

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chlorination reaction kinetics for 2-methylpyrimidine derivatives?

- Methodological Answer : Contradictions in reported kinetics often arise from solvent polarity, temperature gradients, or catalyst activity. To address this:

- Conduct controlled experiments with anhydrous solvents (e.g., toluene vs. DMF) and track reaction rates via in-situ FTIR or Raman spectroscopy.

- Compare activation energies (Arrhenius plots) under varying conditions. For example, DMF accelerates chlorination via intermediate iminium ion formation .

- Validate results with computational modeling (e.g., DFT calculations) to identify rate-limiting steps .

Q. What strategies minimize side reactions during polychlorination of 2-methylpyrimidine precursors?

- Methodological Answer :

- Stepwise Chlorination : Introduce chlorine atoms sequentially (e.g., 4- and 6-positions first) using controlled stoichiometry.

- Protective Groups : Temporarily block reactive sites (e.g., methyl group) with trimethylsilyl (TMS) groups to direct chlorination .

- Catalytic Optimization : Add Lewis acids like FeCl₃ to enhance regioselectivity and reduce byproduct formation .

Q. How do electronic effects of the methyl group influence reactivity in this compound derivatives?

- Methodological Answer : The methyl group exerts both steric and electron-donating effects:

- Steric Effects : Hinders nucleophilic attack at the 2-position, favoring reactions at the 4,5,6-positions.

- Electronic Effects : Hyperconjugation stabilizes the pyrimidine ring, altering pKa and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Structure-Activity Relationships (SAR) : Use Hammett constants (σₘ) to correlate substituent effects with reaction outcomes .

Q. What analytical approaches identify and remove common impurities in this compound synthesis?

- Methodological Answer :

- Impurity Profiling : Common impurities include under-chlorinated intermediates (e.g., 4,5-dichloro derivatives) or oxidation byproducts.

- Detection Methods : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with electron capture detection (ECD) for halogenated species .

- Purification : Employ preparative HPLC or fractional crystallization using dichloromethane/hexane mixtures .

Properties

IUPAC Name |

4,5,6-trichloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c1-2-9-4(7)3(6)5(8)10-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXZCYRURHJFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170411 | |

| Record name | 4,5,6-Trichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-28-5 | |

| Record name | 4,5,6-Trichloro-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6-Trichloro-2-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1780-28-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-Trichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.